molecular formula C30H32O9 B7888110 Arisanschinin K

Arisanschinin K

Cat. No.: B7888110
M. Wt: 536.6 g/mol
InChI Key: UFCGDBKFOKKVAC-UHFFFAOYSA-N
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Description

Arisanschinin K exhibits diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. Its anti-inflammatory mechanism involves inhibiting NF-κB signaling by blocking p65 nuclear translocation and promoting IκBα degradation .

Properties

IUPAC Name

(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCGDBKFOKKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-56-8
Record name Schisantherin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Arisanschinin K can be synthesized through various chemical routes. One common method involves the extraction from the EtOAc-soluble fraction of the aerial parts of Schisandra arisanensis. The structures of the compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments . Industrial production methods typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Arisanschinin K undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Arisanschinin K exerts its effects through several molecular targets and pathways. It inhibits the nuclear translocation of p65 by promoting the degradation of IκBα, thereby down-regulating the NF-kappaB signaling pathway . This mechanism is responsible for its anti-inflammatory and neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Arisanschinin K and its analogs share a C₁₈ dibenzocyclooctadiene skeleton but differ in substituents and stereochemistry. Below is a structural comparison:

Compound Core Structure Substituents Stereochemistry

Key Observations :

Pharmacological Activities
Compound Anti-inflammatory (IC₅₀) Antioxidant (DPPH Scavenging, % at 100 μM) Neuroprotective Effects
This compound 12.5 μM (NF-κB inhibition) 85% Protects against Aβ-induced toxicity
Schisantherin A 10.8 μM (NF-κB inhibition) 82% Enhances cognitive function in mice

Key Findings :

  • This compound and schisantherin A show nearly identical anti-inflammatory potency due to shared structural motifs .
Mechanism of Action
  • This compound/Schisantherin A : Inhibit NF-κB by stabilizing IκBα and blocking p65 nuclear translocation. They also suppress MAPK pathways (e.g., JNK and ERK), reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Biological Activity

Arisanschinin K is a compound belonging to the diarylpentanoid class, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and therapeutic potential.

This compound has the molecular formula C30H32O9C_{30}H_{32}O_9 and is characterized by its unique structure that contributes to its biological activity. The compound's structure can be represented as follows:

  • Molecular Structure : this compound Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that it is effective against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, particularly in models of induced inflammation. It inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .
  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Antibacterial Activity : In a study assessing the antibacterial efficacy of various diarylpentanoids, this compound was found to have a Minimum Inhibitory Concentration (MIC) of 4.9 ± 0.3 µM against E. cloacae, indicating potent antibacterial activity .
  • Anti-inflammatory Activity : In RAW 264.7 macrophage models, this compound significantly inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), showcasing its potential as an anti-inflammatory agent .

Case Studies

While specific case studies on this compound remain limited, related compounds within the diarylpentanoid class have been explored extensively:

  • Case Study 1 : A study highlighted the use of diarylpentanoids in treating chronic infections where conventional antibiotics failed. This compound's structural similarities suggest it could offer similar therapeutic benefits .
  • Case Study 2 : Research into related compounds has shown that modifications in their chemical structure can enhance bioactivity. For instance, introducing hydroxyl groups has been linked to increased anti-inflammatory effects, which may also apply to this compound .

Comparative Analysis

The following table summarizes the biological activities and their corresponding effects for this compound compared to other diarylpentanoids:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundHighHighModerate
Diarylpentanoid AModerateLowHigh
Diarylpentanoid BLowModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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